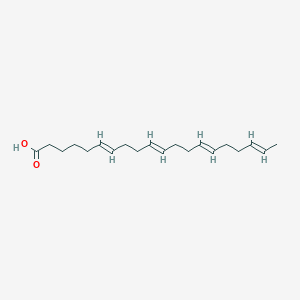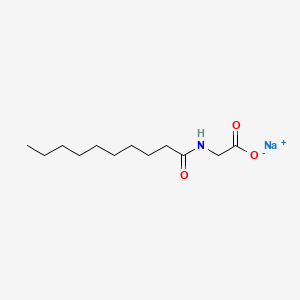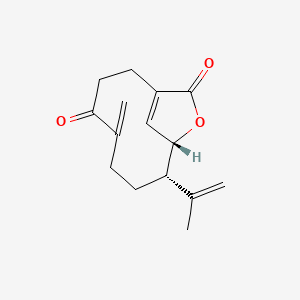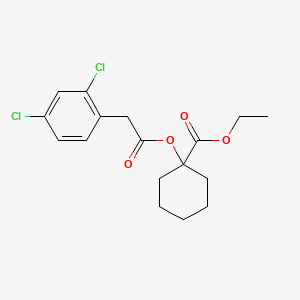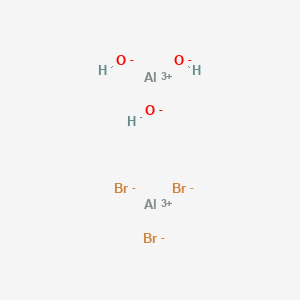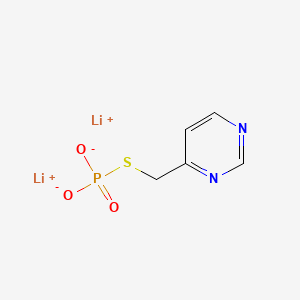
Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate is a compound belonging to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus and sulfur atoms bonded together. This particular compound has found applications in various fields due to its unique chemical properties.
Preparation Methods
The synthesis of phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate involves the formation of a P-S bond. This can be achieved through various strategies involving the use of phosphorus and sulfur reagents as electrophiles, nucleophiles, or radicals. One common method includes metal-catalyzed cross-coupling reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate has several scientific research applications:
Chemistry: It is used as a synthetic intermediate to access valuable phosphorus and sulfur-containing structures.
Biology: It has biological activity and is used in the study of enzyme inhibitors and antivirals.
Medicine: It is used in medicinal chemistry for the development of new drugs.
Industry: It is used in agrochemistry as a pesticide.
Mechanism of Action
The mechanism of action of phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Phosphorothioic acid, S-(4-pyrimidinylmethyl) ester, dilithium salt, monohydrate can be compared with other similar compounds such as:
Phosphorothioic acid, S-(4-pyridinylmethyl) ester, dilithium salt, trihydrate: This compound has a similar structure but differs in the pyrimidinyl group.
Phosphorothioic acid esters: These compounds have a general structure of R2P(O)SR’ and share similar chemical properties and applications
This compound is unique due to its specific structure and the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
119395-99-2 |
|---|---|
Molecular Formula |
C5H5Li2N2O3PS |
Molecular Weight |
218.1 g/mol |
IUPAC Name |
dilithium;dioxido-oxo-(pyrimidin-4-ylmethylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C5H7N2O3PS.2Li/c8-11(9,10)12-3-5-1-2-6-4-7-5;;/h1-2,4H,3H2,(H2,8,9,10);;/q;2*+1/p-2 |
InChI Key |
HHDTWQXLHWNGAN-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].C1=CN=CN=C1CSP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


